N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Description

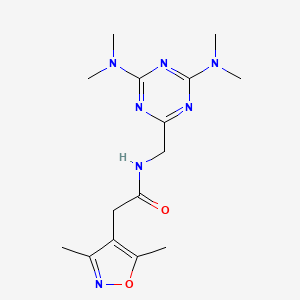

This compound is a triazine-based acetamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. A methyl group bridges the triazine ring to an acetamide moiety, which is further functionalized with a 3,5-dimethylisoxazol-4-yl group. The dimethylamino groups may enhance solubility, while the isoxazole ring could influence metabolic stability or binding affinity .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O2/c1-9-11(10(2)24-20-9)7-13(23)16-8-12-17-14(21(3)4)19-15(18-12)22(5)6/h7-8H2,1-6H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKQOBOMWINDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry and agricultural science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and an isoxazole moiety. Its molecular formula is with a molecular weight of approximately 306.38 g/mol. The unique combination of functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₆O |

| Molecular Weight | 306.38 g/mol |

| CAS Number | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It may bind to receptors influencing neurotransmission and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use as an agricultural pesticide or therapeutic agent.

Case Studies

- Anticancer Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was linked to apoptosis induction through caspase activation .

- Neuroprotective Effects : Research indicated that derivatives of this compound could modulate glutamate receptors, potentially offering neuroprotection in models of neurodegenerative diseases .

- Antimicrobial Properties : In vitro studies revealed that the compound showed activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Techniques employed include:

- Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.

These studies are crucial for understanding the compound's mechanism of action and optimizing it for therapeutic use.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)acetamide | Triazine ring with dimethylamine groups | Enzyme inhibition |

| 3-(dimethylamino)benzamide | Benzamide structure | Anticancer properties |

| 5-amino-isoxazole derivatives | Isoxazole ring | Neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazine-linked acetamides. Below is a detailed comparison with structurally analogous molecules documented in the literature:

Substituent Variability on the Triazine Core

- N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine: Replaces dimethylamino groups with trichloromethyl substituents, increasing hydrophobicity and electron-withdrawing effects. Such modifications may enhance reactivity in electrophilic substitution reactions but reduce bioavailability due to poor solubility .

- This contrasts with the dimethylamino groups in the target compound, which are non-reactive and may serve as hydrogen bond donors .

Functional Group Differences in the Acetamide Moiety

- N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide: Replaces the 3,5-dimethylisoxazole with a 4-methoxyphenyl-substituted isoxazole. The methoxy group could improve membrane permeability but may increase susceptibility to oxidative metabolism .

- This contrasts with the smaller isoxazole ring in the target compound, which may favor selectivity for specific binding pockets .

Electronic and Steric Effects

- N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide: Incorporates a piperazine ring linked to a trifluoromethylpyridine group, introducing conformational flexibility and polar interactions. This contrasts with the rigid triazine-isoxazole scaffold of the target compound .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Triazine Substituents | Acetamide Functional Group | Key Properties/Effects |

|---|---|---|---|

| Target Compound | 4,6-bis(dimethylamino) | 3,5-dimethylisoxazol-4-yl | Balanced solubility, potential H-bonding |

| N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine | Trichloromethyl | Hydroxylamine | High reactivity, low solubility |

| N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide | N/A | 4-methoxyphenyl-isoxazole | Improved permeability, metabolic liability |

| N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide | Trifluoromethylpyrazole | Pyridine-sulfonamide | Electron-withdrawing, steric hindrance |

Research Findings and Implications

- Bioactivity: The target compound’s dimethylamino and isoxazole groups may synergize to enhance interactions with kinase ATP-binding pockets, as seen in related triazine derivatives .

- Metabolic Stability: Compared to compounds with methoxy or trifluoromethyl groups, the dimethylamino substituents likely reduce cytochrome P450-mediated oxidation, improving pharmacokinetics .

- Synthetic Accessibility : The absence of reactive chloro or trifluoromethyl groups simplifies synthesis relative to analogs, though purification may be challenging due to polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.